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molecular formula C7H8N4 B8486363 4,5-Diaminoindazole

4,5-Diaminoindazole

Cat. No. B8486363
M. Wt: 148.17 g/mol
InChI Key: GZXZGSBCBPFWML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09315513B2

Procedure details

By referring to the Step 6 of Example 1, 4-nitro-5-aminoindazole (2.5 g, 14.0 mmol), Pd/C (0.25 g), were used to obtain a product (1.4 g, 65.5%).
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.25 g
Type
catalyst
Reaction Step Two
Yield
65.5%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:12]([NH2:13])=[CH:11][CH:10]=[C:9]2[C:5]=1[CH:6]=[N:7][NH:8]2)([O-])=O>[Pd]>[NH2:1][C:4]1[C:12]([NH2:13])=[CH:11][CH:10]=[C:9]2[C:5]=1[CH:6]=[N:7][NH:8]2

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C2C=NNC2=CC=C1N
Step Two
Name
Quantity
0.25 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C2C=NNC2=CC=C1N
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 65.5%
YIELD: CALCULATEDPERCENTYIELD 67.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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